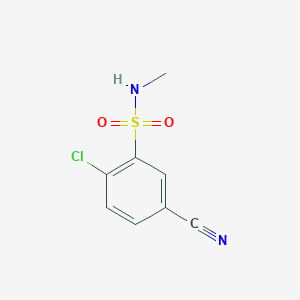
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H7ClN2O2S. It is a derivative of benzene, featuring a chloro group, a cyano group, and a sulfonamide group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-5-cyanobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to achieve the required purity and yield.
化学反応の分析
Types of Reactions
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of 2-amino-5-cyano-N-methylbenzene-1-sulfonamide.
Reduction: Formation of 2-chloro-5-aminomethylbenzene-1-sulfonamide.
Oxidation: Formation of 2-chloro-5-cyano-N-methylbenzene-1-sulfonic acid.
科学的研究の応用
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyano and chloro groups can participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-cyanobenzenesulfonamide
- 2-Chloro-5-cyano-N-ethylbenzene-1-sulfonamide
- 2-Chloro-5-cyano-N-methylbenzenesulfonamide
Uniqueness
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H7ClN2O2S |
|---|---|
分子量 |
230.67 g/mol |
IUPAC名 |
2-chloro-5-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3 |
InChIキー |
YJBCWDYXQHNIKJ-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13066871.png)
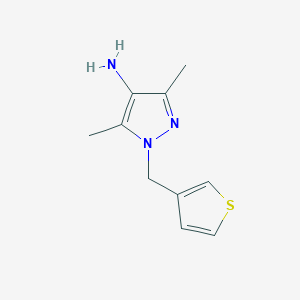

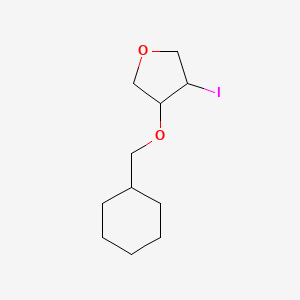
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
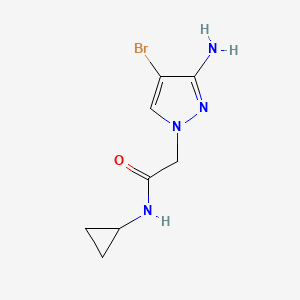
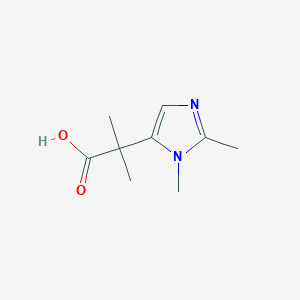
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
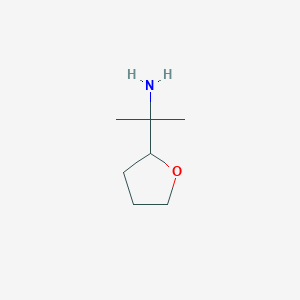
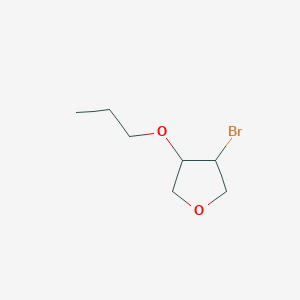
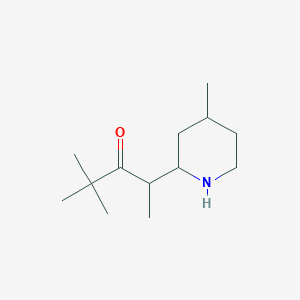
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
